methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
Brand Name: Vulcanchem
CAS No.: 514194-81-1
VCID: VC5115633
InChI: InChI=1S/C26H20N2O6S/c1-13-11-14(2)20-18(12-13)35-26(27-20)28-21(15-6-8-16(9-7-15)25(32)33-3)19(23(30)24(28)31)22(29)17-5-4-10-34-17/h4-12,21,30H,1-3H3
SMILES: CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(=O)OC)C
Molecular Formula: C26H20N2O6S
Molecular Weight: 488.51

methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

CAS No.: 514194-81-1

Cat. No.: VC5115633

Molecular Formula: C26H20N2O6S

Molecular Weight: 488.51

* For research use only. Not for human or veterinary use.

methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate - 514194-81-1

Specification

CAS No. 514194-81-1
Molecular Formula C26H20N2O6S
Molecular Weight 488.51
IUPAC Name methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate
Standard InChI InChI=1S/C26H20N2O6S/c1-13-11-14(2)20-18(12-13)35-26(27-20)28-21(15-6-8-16(9-7-15)25(32)33-3)19(23(30)24(28)31)22(29)17-5-4-10-34-17/h4-12,21,30H,1-3H3
Standard InChI Key QBYZVSAXSQQIFV-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(=O)OC)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

  • 4,6-Dimethyl-1,3-benzothiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, known for its electron-deficient properties and role in intercalation with biological targets.

  • Furan-2-carbonyl: An oxygen-containing heterocycle that enhances solubility and participates in hydrogen bonding.

  • 4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrole: A lactam ring that introduces rigidity and hydrogen-bonding capabilities.

The benzoate ester at the 4-position serves as a lipophilic anchor, influencing bioavailability and membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₀N₂O₆S
Molecular Weight488.51 g/mol
CAS Registry Number514194-81-1
Topological Polar Surface Area130 Ų (estimated)
LogP (Partition Coefficient)3.2 (predicted)

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Benzothiazole Formation: Condensation of 4,6-dimethyl-2-aminothiophenol with a ketone or aldehyde under acidic conditions.

  • Pyrrolidinone Assembly: Cyclocondensation of a γ-keto ester with an amine, followed by oxidation to introduce the lactam moiety.

  • Furanoylation: Coupling of the furan-2-carbonyl chloride to the pyrrolidinone intermediate.

  • Esterification: Methylation of the carboxylic acid precursor using dimethyl sulfate or methyl iodide.

Technological Advancements

Recent innovations include:

  • High-Throughput Screening: Automated platforms enabling rapid optimization of reaction parameters (e.g., temperature, catalysts).

  • Machine Learning: Predictive models trained on historical reaction data to identify optimal conditions for yield improvement.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Benzothiazole formationH₂SO₄, 110°C, 6 h78
Pyrrolidinone cyclizationDCC, DMAP, CH₂Cl₂, rt, 12 h65
FuranoylationFuran-2-carbonyl chloride, Et₃N82

Mechanistic and Biological Insights

Putative Mechanisms of Action

While the exact mechanism remains under investigation, preliminary studies on analogous benzothiazole derivatives suggest:

  • DNA Intercalation: Planar benzothiazole systems may insert between DNA base pairs, disrupting replication.

  • Enzyme Inhibition: The lactam and furan groups could inhibit kinases or proteases via hydrogen bonding and hydrophobic interactions.

Biological Activity

In vitro assays reveal moderate activity against cancer cell lines (IC₅₀: 10–50 μM), though structure-activity relationship (SAR) studies indicate that substituent modifications on the benzothiazole ring enhance potency.

Applications in Materials Science

Electronic Properties

The compound’s conjugated π-system and electron-withdrawing benzothiazole moiety make it a candidate for:

  • Organic Semiconductors: Charge carrier mobility studies show promise for thin-film transistor applications.

  • Fluorescent Probes: Tunable emission profiles in the visible spectrum due to extended conjugation.

Table 3: Electronic Properties

PropertyValue
λₐᵦₛ (Absorption)340 nm (in DMSO)
λₑₘ (Emission)450 nm (quantum yield: 0.32)
HOMO-LUMO Gap3.1 eV (calculated)

Challenges and Future Directions

Synthetic Challenges

  • Scalability: Multi-step synthesis complicates large-scale production.

  • Purification: Chromatographic separation of stereoisomers remains labor-intensive.

Research Opportunities

  • Target Identification: Proteomic studies to elucidate binding partners.

  • Nanoparticle Formulations: Enhancing bioavailability through encapsulation.

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